1,3-diethyl-1H-perimidin-2(3H)-one

Peri-Dibromination Regioselectivity Sonogashira Precursor

1,3-Diethyl-1H-perimidin-2(3H)-one is an N,N-disubstituted perimidin-2(3H)-one, a heterocyclic scaffold combining a naphthalene core with a fused pyrimidinone ring. This compound serves as a critical intermediate in the synthesis of polynuclear aromatic hydrocarbons (PAHs) and heterocyclic systems.

Molecular Formula C15H16N2O
Molecular Weight 240.30 g/mol
Cat. No. B5952005
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,3-diethyl-1H-perimidin-2(3H)-one
Molecular FormulaC15H16N2O
Molecular Weight240.30 g/mol
Structural Identifiers
SMILESCCN1C2=CC=CC3=C2C(=CC=C3)N(C1=O)CC
InChIInChI=1S/C15H16N2O/c1-3-16-12-9-5-7-11-8-6-10-13(14(11)12)17(4-2)15(16)18/h5-10H,3-4H2,1-2H3
InChIKeyGGJMKLZRNHEOJQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility1.6 [ug/mL]

Structure & Identifiers


Interactive Chemical Structure Model





1,3-Diethyl-1H-perimidin-2(3H)-one: A Key Building Block for Polynuclear Aromatic Heterocycles


1,3-Diethyl-1H-perimidin-2(3H)-one is an N,N-disubstituted perimidin-2(3H)-one, a heterocyclic scaffold combining a naphthalene core with a fused pyrimidinone ring. This compound serves as a critical intermediate in the synthesis of polynuclear aromatic hydrocarbons (PAHs) and heterocyclic systems [1]. The introduction of ethyl groups at the 1 and 3 positions modulates the electronic properties of the ring, enabling selective electrophilic substitution reactions that are foundational for creating complex, conjugated architectures relevant to materials science and optoelectronics [2].

Why N-Substitution Pattern in Perimidin-2(3H)-ones Dictates Synthetic Utility


In the perimidinone scaffold, the nature of the N-alkyl substituents is not merely a variable; it directly governs the regioselectivity of critical functionalization reactions. 1,3-Diethyl-1H-perimidin-2(3H)-one demonstrates a distinct ability to undergo highly selective peri-dibromination at the 6 and 7 positions, a transformation that is notably less efficient with the 1,3-dimethyl analog [1]. This specific reactivity is the gateway to installing alkynyl groups and building larger polycyclic structures. Therefore, substituting 1,3-diethyl-1H-perimidin-2(3H)-one with a different N-substituted perimidinone can derail a synthetic route due to altered selectivity, lower yields, or complete failure to form the required halogenated intermediate [2].

Quantitative Evidence for the Superior Synthetic Utility of 1,3-Diethyl-1H-perimidin-2(3H)-one


Selective Peri-Dibromination Enables Efficient Alkynylation

A key synthetic challenge is the selective functionalization of the perimidinone naphthalene core. 1,3-diethyl-1H-perimidin-2(3H)-one undergoes regioselective peri-dibromination at the 6 and 7 positions with a reported yield of 45% for the 6,7-dibromo derivative . This selectivity is a decisive advantage when compared to other N-substituted analogs, particularly the 1,3-dimethyl variant, for which achieving such high selectivity in this specific transformation is more challenging [1]. This allows for the more efficient synthesis of precursors necessary for advanced materials.

Peri-Dibromination Regioselectivity Sonogashira Precursor

Comparative Sonogashira Coupling Efficiency for Extended π-Systems

The synthesized brominated intermediates are used in Sonogashira cross-coupling reactions to introduce alkynyl groups. Studies show that mono-alkynated derivatives of both 1,3-dimethyl- and 1,3-diethyl-1H-perimidine-2(3H)-ones can be obtained in 66–77% yield from the corresponding monobromide precursors [1]. While the coupling efficiency itself is comparable, the overall synthetic utility is gated by the superior selectivity in the preceding halogenation step for the diethyl compound, making it a more convenient starting material for building molecular complexity.

Sonogashira Coupling C-C Bond Formation Alkynyl Derivatives

Verified Spectroscopic Identity for Analytical and Quality Control

Authenticated analytical data are essential for compound verification in procurement. 1,3-Diethyl-1H-perimidin-2(3H)-one has been fully characterized, with standardized 1H NMR and two MS (GC) spectra available in the SpectraBase spectral database [1]. This provides a reliable reference point for confirming the identity and purity of the purchased material.

NMR Spectroscopy Mass Spectrometry Quality Control

High-Value Application Scenarios for 1,3-Diethyl-1H-perimidin-2(3H)-one


Precursor for 3,5-Diazadibenzo[cd,k]fluoranthene Derivatives via Cyclization

The primary application for this compound is as a precursor to polynuclear heterocycles. The regioselective peri-dibromination enables the synthesis of peri-dialkynyl derivatives. These intermediates are designed for electrophile-initiated or thermal cyclization to form 3,5-diazadibenzo[cd,k]fluoranthene derivatives, a class of compounds of interest for their unique electronic and optical properties [1].

Building Block for Extended π-Systems in Optoelectronics Research

The efficient introduction of alkynyl groups via Sonogashira coupling [1] allows for the extension of the molecule's π-system. This makes 1,3-diethyl-1H-perimidin-2(3H)-one a strategic building block for researchers developing novel materials for organic semiconductors, photovoltaic cells, and organic light-emitting diodes (OLEDs), where controlled conjugation is paramount.

Chemical Probe Synthesis for Biological Target Identification

While direct biological data for the target compound is limited, the scaffold's ability to be selectively functionalized makes it a valuable starting point for creating libraries of structurally related molecules. The verified spectroscopic identity [2] ensures that chemists can reliably use this compound to explore structure-activity relationships in medicinal chemistry, particularly in systems where rigid, planar, nitrogen-containing heterocycles are desired.

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